1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene

Descripción general

Descripción

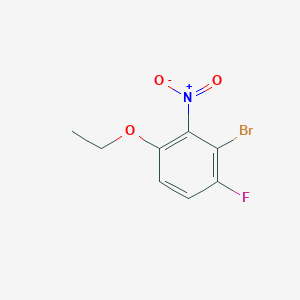

1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromo group at position 1, an ethoxy group at position 3, a fluoro group at position 6, and a nitro group at position 2. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1-bromo-3-ethoxy-6-fluorobenzene using nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via the formation of a nitronium ion, which then attacks the benzene ring to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar electrophilic substitution reactions. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene undergoes various types of reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-bromo-3-ethoxy-6-fluoro-2-aminobenzene.

Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Nitroso derivatives and other oxidized products.

Reduction: Amines and related compounds.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Overview:

1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene is primarily utilized as an intermediate in organic synthesis. Its bromine, ethoxy, and nitro groups allow for diverse chemical transformations.

Applications:

- Pharmaceutical Development: It is used to synthesize various pharmaceutical compounds, particularly those targeting specific biological pathways.

- Agrochemical Synthesis: The compound aids in developing crop protection agents, enhancing agricultural productivity.

Case Study:

In a study published by the Royal Society of Chemistry, derivatives of this compound were synthesized to evaluate their efficacy as potential anti-cancer agents. The results indicated that modifications to the nitro group significantly influenced biological activity, showcasing the compound's utility in drug design .

Material Science

Overview:

The compound finds applications in material science due to its ability to form stable polymers and coatings.

Applications:

- Polymer Production: It serves as a building block for polymers with specific thermal and mechanical properties.

- Coatings: The compound is used in formulating coatings that require enhanced durability and chemical resistance.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Chemical Resistance | Excellent |

| Solubility | Soluble in organic solvents |

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a reference standard.

Applications:

- Quantification: It aids in the detection and quantification of similar compounds in complex mixtures, enhancing analytical accuracy.

Case Study:

A research article demonstrated the use of this compound as a standard in high-performance liquid chromatography (HPLC) methods for detecting nitroaromatic pollutants in environmental samples. The results highlighted its effectiveness in improving detection limits .

Fluorine Chemistry

Overview:

The presence of fluorine in the molecule allows for significant studies into fluorinated compounds.

Applications:

- Pharmaceuticals: Fluorinated compounds often exhibit improved bioactivity; thus, this compound is explored for synthesizing fluorinated drugs.

Data Table: Comparison of Fluorinated vs. Non-Fluorinated Compounds

| Compound Type | Bioactivity Level | Stability |

|---|---|---|

| Fluorinated | High | Enhanced |

| Non-Fluorinated | Moderate | Lower |

Environmental Chemistry

Overview:

The environmental impact of nitroaromatic compounds is an area of active research.

Applications:

- Ecotoxicology Studies: this compound is used to assess the degradation and behavior of nitroaromatic pollutants in various ecosystems.

Case Study:

Research conducted on the degradation pathways of nitroaromatic compounds showed that this compound undergoes photodegradation under UV light, leading to less toxic byproducts. This study provides insights into mitigating environmental risks associated with nitroaromatic pollutants .

Mecanismo De Acción

The mechanism by which 1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparación Con Compuestos Similares

1-Bromo-3-fluoro-2-nitrobenzene

1-Bromo-3-ethoxy-2-nitrobenzene

1-Bromo-2-nitrobenzene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Propiedades

IUPAC Name |

3-bromo-1-ethoxy-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(10)7(9)8(6)11(12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTDDGOZPZANFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.